Home > Products > Screening Compounds P52174 > N-(3,4-dichlorobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide
N-(3,4-dichlorobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide -

N-(3,4-dichlorobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide

Catalog Number: EVT-4345180
CAS Number:
Molecular Formula: C22H13Cl2N3O5
Molecular Weight: 470.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate

  • Compound Description: (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate is a phthalimide derivative investigated as a potential drug candidate for treating sickle cell disease symptoms. [, ] It exhibited low mutagenic potency in in vitro and in vivo genotoxicity studies. [, ]

(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate

  • Compound Description: Similar to the previous compound, (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate is another phthalimide derivative explored for its potential in treating sickle cell disease. [, ] It also showed low mutagenic potential in genotoxicity assays. [, ]

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate

  • Compound Description: (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate is a phthalimide derivative investigated as a potential drug candidate for treating sickle cell disease symptoms. [, ] It exhibited low mutagenic potency in in vitro and in vivo genotoxicity studies. [, ]

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxy-benzenesulfonamide

  • Compound Description: This phthalimide derivative was also investigated for its potential to treat sickle cell disease symptoms. [, ] It demonstrated low genotoxicity in both in vitro and in vivo settings. [, ]

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate

  • Compound Description: This compound, a phthalimide derivative, was part of a study exploring new drug candidates for sickle cell disease. [, ] It exhibited low genotoxicity in both in vitro and in vivo studies. [, ]

2-[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl nitrate

  • Compound Description: This compound, a phthalimide derivative, was evaluated for its potential in treating sickle cell disease symptoms. [, ] It displayed low mutagenic potential in genotoxicity studies. [, ]

3-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid

  • Compound Description: This compound served as a starting point for developing a novel potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor. [] Modifications of this structure led to the discovery of apremilast, a drug currently undergoing clinical trials. []

N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

  • Compound Description: CPPHA is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). [, , , ] It enhances the effect of threshold agonist concentrations in native systems. [, , ]

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

  • Compound Description: VU-29 is a highly potent analog of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) and a selective positive allosteric modulator of mGluR5. []

Properties

Product Name

N-(3,4-dichlorobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-3-nitrobenzamide

Molecular Formula

C22H13Cl2N3O5

Molecular Weight

470.3 g/mol

InChI

InChI=1S/C22H13Cl2N3O5/c23-18-9-8-13(10-19(18)24)12-25(20(28)14-4-3-5-15(11-14)27(31)32)26-21(29)16-6-1-2-7-17(16)22(26)30/h1-11H,12H2

InChI Key

SDVBWDCQCDWPMC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N(CC3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N(CC3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.